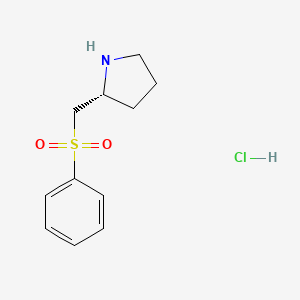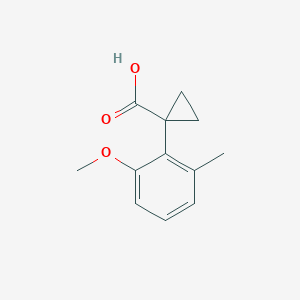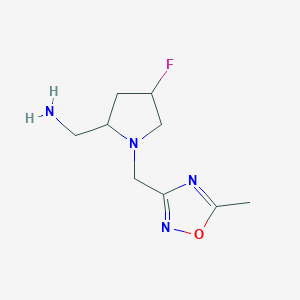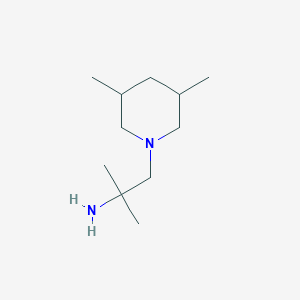![molecular formula C29H19Cl2N3O6S B13335551 Spiro[3-carboxy-4-{(4-[1,2,3]thiadiazol-4-YL-phenyl)-amino-carbonyl}-5-[3,4-dichloro-phenyl]-tetrahydrofuran-2,2'-5-methyl-indan-1,3-dione]](/img/structure/B13335551.png)
Spiro[3-carboxy-4-{(4-[1,2,3]thiadiazol-4-YL-phenyl)-amino-carbonyl}-5-[3,4-dichloro-phenyl]-tetrahydrofuran-2,2'-5-methyl-indan-1,3-dione]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Spiro[3-carboxy-4-{(4-[1,2,3]thiadiazol-4-YL-phenyl)-amino-carbonyl}-5-[3,4-dichloro-phenyl]-tetrahydrofuran-2,2’-5-methyl-indan-1,3-dione] is a complex organic compound that features a spiro structure, which is a unique arrangement where two rings are connected through a single atom.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[3-carboxy-4-{(4-[1,2,3]thiadiazol-4-YL-phenyl)-amino-carbonyl}-5-[3,4-dichloro-phenyl]-tetrahydrofuran-2,2’-5-methyl-indan-1,3-dione] typically involves multiple steps, starting from readily available precursors. The process often includes the formation of intermediate compounds, which are then subjected to various reaction conditions to achieve the final product. Common synthetic routes involve the use of isatin derivatives and thiadiazole compounds .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Spiro[3-carboxy-4-{(4-[1,2,3]thiadiazol-4-YL-phenyl)-amino-carbonyl}-5-[3,4-dichloro-phenyl]-tetrahydrofuran-2,2’-5-methyl-indan-1,3-dione] can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
科学的研究の応用
Spiro[3-carboxy-4-{(4-[1,2,3]thiadiazol-4-YL-phenyl)-amino-carbonyl}-5-[3,4-dichloro-phenyl]-tetrahydrofuran-2,2’-5-methyl-indan-1,3-dione] has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
作用機序
The mechanism of action of Spiro[3-carboxy-4-{(4-[1,2,3]thiadiazol-4-YL-phenyl)-amino-carbonyl}-5-[3,4-dichloro-phenyl]-tetrahydrofuran-2,2’-5-methyl-indan-1,3-dione] involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to and inhibiting key enzymes involved in cell proliferation and survival. This inhibition can lead to the induction of apoptosis (programmed cell death) in cancer cells .
類似化合物との比較
Similar Compounds
- Spiro[indoline-3,2’-[1,3,4]thiadiazol]-one
- Spiro[indoline-3,3’-[1,2,4]triazolidin]-one
- Imidazo[4,5-b]quinoxaline-indolinone
- Thiazolopyrimidine-oxoindoline
Uniqueness
Spiro[3-carboxy-4-{(4-[1,2,3]thiadiazol-4-YL-phenyl)-amino-carbonyl}-5-[3,4-dichloro-phenyl]-tetrahydrofuran-2,2’-5-methyl-indan-1,3-dione] is unique due to its complex spiro structure and the presence of multiple functional groups, which contribute to its diverse chemical reactivity and potential biological activities .
特性
分子式 |
C29H19Cl2N3O6S |
|---|---|
分子量 |
608.4 g/mol |
IUPAC名 |
(2R,3'R,4'S,5'R)-5'-(3,4-dichlorophenyl)-5-methyl-1,3-dioxo-4'-[[4-(thiadiazol-4-yl)phenyl]carbamoyl]spiro[indene-2,2'-oxolane]-3'-carboxylic acid |
InChI |
InChI=1S/C29H19Cl2N3O6S/c1-13-2-8-17-18(10-13)26(36)29(25(17)35)23(28(38)39)22(24(40-29)15-5-9-19(30)20(31)11-15)27(37)32-16-6-3-14(4-7-16)21-12-41-34-33-21/h2-12,22-24H,1H3,(H,32,37)(H,38,39)/t22-,23-,24-,29+/m0/s1 |
InChIキー |
KNRVCCXHLSHTFW-HGPRPZRGSA-N |
異性体SMILES |
CC1=CC2=C(C=C1)C(=O)[C@@]3(C2=O)[C@@H]([C@@H]([C@@H](O3)C4=CC(=C(C=C4)Cl)Cl)C(=O)NC5=CC=C(C=C5)C6=CSN=N6)C(=O)O |
正規SMILES |
CC1=CC2=C(C=C1)C(=O)C3(C2=O)C(C(C(O3)C4=CC(=C(C=C4)Cl)Cl)C(=O)NC5=CC=C(C=C5)C6=CSN=N6)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


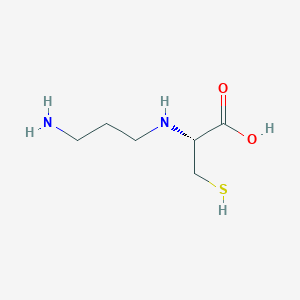
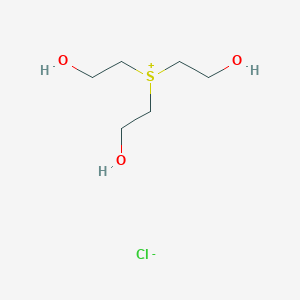
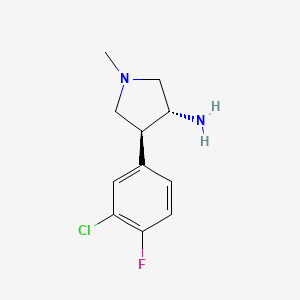
![1-(9-((1R,4R)-4-Hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)-7-methyl-8-oxo-8,9-dihydro-7H-purin-2-yl)-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B13335496.png)
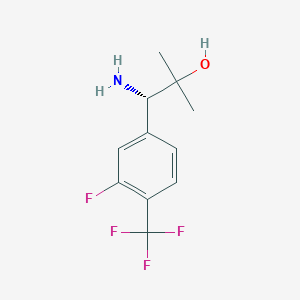
![2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)-N-methylethan-1-amine](/img/structure/B13335512.png)
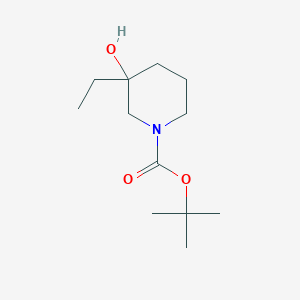
![7-Bromo-5-(difluoromethoxy)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13335532.png)
